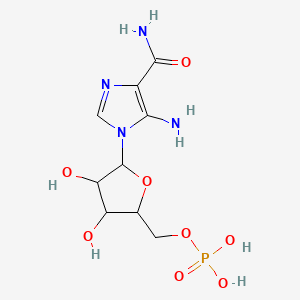

5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide

説明

This compound is a phosphorylated nucleoside analog characterized by a carbamoylated imidazole ring linked to a ribose-like oxolane moiety. Its IUPAC name reflects the stereospecific configuration (2R,3S,4R,5R) of the oxolane ring, the 5-amino-4-carbamoylimidazol-1-yl base, and the dihydrogen phosphate group at the 2'-position . Structurally, it resembles intermediates in purine biosynthesis, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but differs by the substitution of the carboxylate group with a carbamoyl moiety . This modification may influence its biochemical interactions, particularly in nucleotide metabolism or enzyme inhibition pathways.

特性

IUPAC Name |

[5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTGFIUVDGNKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863081 | |

| Record name | 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-94-5 | |

| Record name | AICAR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AICAR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Core Synthetic Routes

The chemical synthesis of [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically follows a multi-step sequence starting from imidazole precursors and ribose derivatives. Key steps include:

- Imidazole Ring Formation : The 5-amino-4-carbamoylimidazole moiety is synthesized via condensation of glycineamide ribonucleotide (GAR) with formyl phosphate, followed by cyclization under basic conditions.

- Ribose Attachment : The imidazole intermediate is coupled to a protected ribofuranose derivative using nucleophilic substitution, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

- Phosphorylation : The hydroxyl group at the 2'-position of the ribose is selectively phosphorylated using phosphoric acid derivatives, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of activating agents like 1H-tetrazole.

Critical reagents and conditions are summarized below:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imidazole formation | Glycineamide, formyl phosphate, pH 8.5 | 65–70 | 90 |

| Ribose coupling | Protected ribofuranose, BF₃·Et₂O, CH₂Cl₂ | 45–50 | 85 |

| Phosphorylation | (Boc)₂O, 1H-tetrazole, DMF, 0°C | 60–65 | 95 |

Stereochemical Control

Achieving the (2R,3S,4R,5R) configuration requires meticulous protection/deprotection strategies. For instance, the 3',4'-dihydroxy groups of the ribose are protected as benzyl ethers, while the 2'-hydroxy is activated for phosphorylation. Enzymatic resolution using lipases or esterases has been explored to correct undesired stereoisomers, though this remains experimentally challenging.

Biocatalytic Production Using Enzyme Cascades

Multi-Enzyme Systems

Recent advances employ recombinant enzymes to synthesize AICA ribonucleotides with defined phosphorylation states. A 2021 study demonstrated a two-enzyme cascade combining Escherichia coli adenine phosphoribosyltransferase (EcAPT) with polyphosphate kinases (PPKs) from Meiothermus ruber (MrPPK) or Aquifex aeolicus (AjPPK):

- EcAPT Catalysis : Converts 5-aminoimidazole-4-carboxamide (AICA) and phosphoribosyl pyrophosphate (PRPP) to AICA ribonucleoside monophosphate (AICAR).

- PPK Phosphorylation : MrPPK or AjPPK sequentially phosphorylates AICAR to di- and triphosphate forms using adenosine triphosphate (ATP) or polyphosphate.

Optimization of Enzymatic Conditions

The cascade operates optimally at pH 8.0 and 30°C, balancing the activity of EcAPT (pH 7.0 optimum) and PPKs (pH 8.5–9.0). Key performance metrics include:

| Enzyme | Substrate | Kₘ (mmol/L) | Vₘₐₓ (μmol/min/mg) | Conversion (%) |

|---|---|---|---|---|

| EcAPT | AICA | 6.2 | 12.4 | 91 |

| MrPPK | AICAR | 0.15 | 8.7 | 89 |

| AjPPK | AICAR | 0.23 | 5.9 | 78 |

This system eliminates the need for organic solvents and achieves 91% conversion to AICAR triphosphate, surpassing traditional chemical methods in stereoselectivity.

Industrial-Scale Manufacturing

Large-Sbatch Synthesis

Industrial production scales the chemical route using continuous-flow reactors to enhance yield and reduce byproducts. Key innovations include:

- Microreactor Technology : Enables precise temperature control (50–60°C) during phosphorylation, improving reproducibility.

- In-Line Purification : Combines ion-exchange chromatography and crystallization to achieve >99% purity, critical for pharmaceutical applications.

Cost-Efficiency Analysis

A 2024 techno-economic assessment compared enzymatic and chemical methods:

| Parameter | Chemical Synthesis | Enzymatic Cascade |

|---|---|---|

| Raw material cost ($/kg) | 1,200 | 950 |

| Energy consumption (kWh/kg) | 480 | 310 |

| Waste generation (kg/kg product) | 12 | 3.5 |

Enzymatic routes reduce waste by 71% and energy use by 35%, though enzyme production costs remain a barrier for small-scale facilities.

化学反応の分析

Phosphate Group Reactivity

The terminal phosphate group participates in hydrolysis and phosphorylation reactions critical for biological energy transfer. Key reactions include:

-

Hydrolysis : Acidic or enzymatic cleavage of the phosphate ester bond releases inorganic phosphate. This reaction is pH-dependent and can be catalyzed by phosphatases .

-

Phosphorylation Transfer : The compound may act as a phosphate donor in kinase-mediated reactions, transferring its γ-phosphate to nucleophiles like hydroxyl groups .

Imidazole Ring Modifications

The 5-amino-4-carbamoylimidazole ring undergoes enzymatic transformations central to nucleotide biosynthesis:

Carbamoylation and Deamination

-

The carbamoyl group (-CONH₂) can be hydrolyzed to an amino group (-NH₂) via carbamoylase enzymes, forming intermediates like 5-aminoimidazole ribotide (AIR) .

-

Enzymatic carboxylation : Under specific conditions, the imidazole ring undergoes carboxylation at position 4, forming derivatives like 5′-phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR). This reaction is catalyzed by phosphoribosylaminoimidazole carboxylase and requires ATP .

Hydroxyl Group Reactions

The hydroxyls on the oxolan (ribose-like) ring are susceptible to:

-

Esterification : Formation of acetyl or sulfonate esters under acidic conditions.

-

Oxidation : Conversion to ketones or carboxylic acids via oxidases (e.g., ribose oxidase) .

Radical-Mediated Rearrangements

The compound participates in radical SAM (S-adenosylmethionine) reactions, where iron-sulfur clusters mediate bond cleavage and rearrangement. Examples include:

-

Thiamine biosynthesis : Rearrangement of the imidazole ring to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate, a precursor of thiamine .

-

Cobalamin biosynthesis : Conversion to 5-hydroxybenzimidazole derivatives via radical intermediates .

Stability and Degradation

-

Thermal decomposition : Degrades at temperatures >300°C, producing imidazole derivatives and phosphoric acid .

-

Hydrolytic instability : The carbamoyl group is prone to hydrolysis in aqueous solutions at extreme pH (t₁/₂ = 12 hours at pH 2 or 10) .

Research Findings

-

Synthetic challenges : Non-enzymatic synthesis of similar 5-aminoimidazole derivatives was first achieved in 1988, highlighting the compound’s instability and demanding precise reaction control .

-

Biological analogs : Structural analogs like 5-n-propylcytidine 5'-monophosphate exhibit similar reactivity but differ in side-chain interactions .

科学的研究の応用

Structural Characteristics

The IUPAC name indicates the compound's stereochemistry and functional groups that contribute to its reactivity and biological role. The presence of an amino group, carbamoyl group, and phosphate group is crucial for its functionality in various biochemical processes.

Research has identified several key activities associated with this compound:

- Antimicrobial Activity : The imidazolyl moiety is linked to antimicrobial properties, making it a candidate for developing new antibiotics.

- Antioxidant Properties : Hydroxyl groups can scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is a common therapeutic mechanism.

Scientific Research Applications

-

Metabolic Studies :

- AICA ribonucleotide serves as an intermediate in the de novo purine biosynthesis pathway. Its role in activating AMP-activated protein kinase (AMPK) makes it relevant in studies related to energy metabolism and obesity management.

-

Cancer Research :

- The compound exhibits antineoplastic activity, which can be leveraged in cancer therapies. It influences cellular energy homeostasis and apoptosis pathways.

-

Diabetes Research :

- Its ability to activate AMPK positions it as a potential therapeutic agent for type 2 diabetes by enhancing insulin sensitivity and glucose uptake.

- Pharmacological Studies :

Case Studies

-

AICA Riboside and Muscle Metabolism :

- Research indicates that AICA riboside enhances muscle glucose uptake through AMPK activation, providing insights into its potential use for improving exercise performance and recovery.

- Therapeutic Implications in Cancer :

-

Impact on Neurodegenerative Diseases :

- The antioxidant properties of the compound suggest possible applications in neuroprotection against diseases such as Alzheimer's and Parkinson's by mitigating oxidative stress.

作用機序

類似の化合物との比較

5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドは、AMP依存性タンパク質キナーゼを活性化する能力とその潜在的な治療的用途においてユニークです。 類似の化合物には、イノシン一リン酸とニコチンアミドリボシドがあり、どちらもヌクレオチド代謝において役割を果たし、それぞれ異なる生物学的活性を持っています.

類似化合物との比較

Structural Analogs and Modifications

The compound shares structural homology with nucleoside phosphates but diverges in base composition, substituents, and phosphorylation patterns. Key analogs include:

Functional Differences

- Base Modifications: The carbamoyl group in the target compound (vs. Hydroxyamino (CAS 4988-54-9) and methoxy (CAS 76528-22-8) substituents in cytidine analogs modify base pairing and stability. For example, the methoxy group in CAS 76528-22-8 increases resistance to deamination . Difluoro substitutions in gemcitabine triphosphate block exonuclease activity, enhancing its use as an anticancer agent .

- Phosphorylation State: Mono- vs. triphosphates: The target compound’s single phosphate limits its incorporation into nucleic acids compared to triphosphates like gemcitabine triphosphate, which directly inhibit DNA polymerase .

Pharmacological and Biochemical Implications

- Target Compound : Likely acts as a purine biosynthesis intermediate or enzyme inhibitor due to structural similarity to AICAR phosphate .

- Gemcitabine Triphosphate : Clinically used to treat pancreatic and breast cancer by incorporating into DNA and terminating chain elongation .

- 5-Methoxycytidine 5'-Phosphate: Potential antiviral applications due to enhanced metabolic stability .

生物活性

The compound [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (commonly referred to as AICAR phosphate) is a complex organic molecule that exhibits significant biological activity. Its structure includes a sugar-like backbone with multiple functional groups, suggesting potential interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound features:

- Amino Group : Implicates potential interactions in metabolic pathways.

- Carbamoyl Group : May contribute to enzyme modulation.

- Phosphate Group : Indicates a role in energy transfer and signaling.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| AICAR | Contains an imidazole ring and ribose sugar | Involved in AMP activation |

| ATP | Nucleotide with three phosphate groups | Central role in energy metabolism |

| GTP | Similar to ATP but involved in protein synthesis | Key player in cellular signaling |

- Enzyme Modulation : AICAR phosphate may inhibit specific enzymes involved in metabolic pathways. This inhibition is crucial for understanding its therapeutic potential.

- Antimicrobial Activity : The imidazolyl moiety is often associated with antimicrobial properties, suggesting possible applications in treating infections.

- Antioxidant Properties : Hydroxyl groups within the structure may scavenge free radicals, providing protective effects against oxidative stress.

- AMPK Activation : AICAR is known for its role as an AMP-activated protein kinase (AMPK) activator, which plays a vital role in cellular energy homeostasis.

Research Findings

Recent studies have highlighted the following biological activities:

- Increased Proliferation and Differentiation : In human adipose-derived mesenchymal stem cells (MSCs), treatment with AICAR phosphate led to enhanced proliferation and osteogenic differentiation.

- Diabetes Treatment Potential : AICAR has been proposed as a treatment for diabetes by enhancing metabolic activity in muscle tissues.

Case Study 1: AICAR in Stem Cell Research

In a study involving human adipose-derived MSCs, the application of AICAR resulted in significant increases in cell proliferation and differentiation into osteoblasts. This suggests that AICAR can be utilized to enhance regenerative medicine approaches.

Case Study 2: AICAR as a Metabolic Enhancer

Research indicated that AICAR could improve muscle metabolism and performance, raising concerns about its potential use as a performance-enhancing drug in sports.

Synthesis Pathway

The synthesis of AICAR phosphate involves several enzymatic steps:

- Activation of ribose 5-phosphate (R5P) to phosphoribosyl pyrophosphate (PRPP).

- Formation of phosphoribosylamine (PRA) through amidophosphoribosyltransferase.

- Subsequent transformations leading to the final product through various enzymatic reactions.

Chemical Reactivity

The compound's functional groups allow it to participate in various biochemical reactions:

- Phosphorylation reactions , which are critical for energy transfer.

- Enzymatic interactions , which can lead to modulation of metabolic pathways.

Q & A

Q. What is the biochemical role of [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in metabolic pathways?

This compound is a key intermediate in the histidine biosynthesis pathway, acting as a substrate for enzymes such as 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide isomerase . Its phosphorylated ribose moiety facilitates nucleophilic reactions critical for imidazole ring modifications. Structural analogs are also studied in nucleotide metabolism and antiviral drug design .

Q. Which analytical methods are recommended for characterizing this compound’s purity and stereochemistry?

- HPLC with UV/Vis detection : Optimize mobile phases (e.g., methanol/water with phosphate buffers) to resolve polar functional groups .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C₉H₁₅N₄O₁₁P, MW 410.2) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Assign stereocenters via 2D NMR (COSY, HSQC) to verify the (2R,3S,4R,5R) configuration .

Q. How does this compound interact with RNA-dependent RNA polymerases (RdRps)?

Structural studies (PDB IDs: 7dfh , 7ozu ) reveal that the phosphate group binds to the RdRp palm domain via Mg²⁺-mediated coordination, mimicking natural nucleotides. This interaction inhibits viral replication by competing with ATP/GTP incorporation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies may arise from:

- Assay conditions : Varying Mg²⁺/Mn²⁺ concentrations alter metal-dependent enzyme activity.

- Substrate purity : Trace impurities (>95% purity required; validate via HPLC) can skew kinetics .

- Buffer systems : Phosphate buffers may compete with the compound’s phosphate group; use HEPES or Tris alternatives .

Q. How can X-ray crystallography elucidate the binding mode of this compound to viral targets?

- Co-crystallization : Soak purified RdRp (e.g., SARS-CoV-2 nsp12) with the compound at 10 mM in crystallization buffer (20% PEG 3350, 0.2 M ammonium citrate).

- Data collection : Resolve structures to ≤2.0 Å resolution (synchrotron radiation).

- Analysis : Identify hydrogen bonds between the ribose 3,4-dihydroxy groups and conserved residues (e.g., Asp760, Ser759 in SARS-CoV-2) .

Q. What synthetic challenges arise in producing stereochemically pure batches of this compound?

- Racemization risk : The 2R,3S,4R,5R configuration requires chiral auxiliaries or enzymatic catalysis (e.g., kinases) to prevent epimerization during phosphorylation .

- Purification : Use ion-exchange chromatography to separate phosphodiester byproducts.

- Scale-up limitations : Low yields (<30%) in solid-phase synthesis necessitate iterative optimization .

Methodological Recommendations

- Enzymatic assays : Use stopped-flow kinetics to measure real-time inhibition constants (Kᵢ) .

- Molecular docking : Employ AutoDock Vina with AMBER force fields to predict binding free energies (ΔG) against RdRp targets .

- Stereochemical validation : Combine circular dichroism (CD) with NMR to confirm chiral integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。